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A comprehensive guide for researchers, scientists, and drug development professionals on the
“I'm Not Dead Yet" (INDY) gene and its homologues, exploring their conserved and divergent
roles in metabolism and longevity across species.

First identified in the fruit fly Drosophila melanogaster, the "I'm Not Dead Yet" (INDY) gene has
emerged as a key regulator of metabolism and lifespan. Its homologues, found in a wide array
of species from worms to humans (where it is known as SLC13A5), encode plasma membrane
transporters for citrate and other Krebs cycle intermediates. Reduction in INDY function has
been shown to extend lifespan in invertebrates and confer a range of metabolic benefits in
mammals, mimicking the effects of caloric restriction. This guide provides a comparative
analysis of INDY homologues, summarizing key quantitative data, detailing experimental
methodologies, and visualizing the underlying signaling pathways to support further research
and therapeutic development.

Performance Comparison of INDY Gene
Homologues

The functional consequences of reduced INDY/SLC13A5 activity vary across species,
highlighting both conserved metabolic roles and species-specific adaptations. The following
tables summarize key quantitative data on the effects of INDY homologue mutations on
lifespan and metabolic parameters.
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. . Median
. Mutation/Mani .
Species Gene ] Lifespan Reference
pulation .
Extension (%)
Drosophila Indy206
Indy ~100% [1]
melanogaster heterozygote
Drosophila Indy302
Indy ~80-100% [1]
melanogaster heterozygote
Caenorhabditis )
CeNAC-2 RNAi knockdown  ~20% [2]

elegans

Table 1. Comparison of Lifespan Extension in Invertebrate Models with Reduced INDY

Homologue Function.

Parameter

Species

Genotype

Change

Reference

Body Weight

Mouse

mindy knockout

15-20%

reduction

[3]

Fat Mass

Mouse

mindy knockout

Significantly less

white fat

[4]

Insulin Sensitivity

Mouse

mindy knockout

Marked increase
in glucose
infusion rate
during
hyperinsulinemic
-euglycemic

clamp

[5]

Hepatic Glucose

Production

Mouse

mindy knockout

Reduced by 20%
(basal) and 50%
(during clamp)

[5]

Skeletal Muscle

Glucose Uptake

Mouse

mindy knockout

Increased by
38%

[5]
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Table 2: Metabolic Phenotypes of mindy Knockout Mice.

Vmax
Species Transporter Substrate Km (pM) (nmolimg Reference
protein/min)

Drosophila

INDY Citrate 1.6+0.2 1.8+0.1 [6]
melanogaster
SLC13A5 _ N
Human Citrate ~600 Not specified [7]
(NaCT)
Slcl3a5 ) -
Mouse Citrate 20-40 Not specified [8]
(NaCT)
Slc13a5 ) Similar to fly N
Rat Citrate Not specified 9]
(NaCT) INDY

Table 3: Kinetic Parameters of INDY/SLC13A5 Homologues for Citrate Transport. Note: The
Vmax for human and mouse transporters was not explicitly found in the search results.

Key Signaling Pathways

The metabolic effects of reduced INDY/SLC13A5 function are mediated through complex
signaling networks that sense and respond to changes in cellular energy status. Two key
pathways involved are the AMP-activated protein kinase (AMPK) and the mechanistic target of
rapamycin (mTOR) pathways.
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Figure 1: INDY/SLC13A5, AMPK, and Metabolic Regulation.

A reduction in INDY/SLC13A5-mediated citrate transport leads to a decrease in intracellular
citrate levels. This shift in the cellular energy balance results in an increased AMP/ATP ratio,
which is a potent activator of AMPK. Activated AMPK, a master regulator of cellular energy
homeostasis, then initiates a cascade of downstream effects, including the promotion of
mitochondrial biogenesis, increased fatty acid oxidation, and enhanced glucose uptake,
collectively contributing to improved metabolic health and extended lifespan.[10]
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Figure 2: INDY/SLC13A5 and mTOR Signaling.

The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator
of cell growth and proliferation in response to nutrient availability. Reduced INDY/SLC13A5
activity and the consequent decrease in intracellular citrate signal a low-energy state, leading
to the inhibition of MTORCL. This inhibition results in a decrease in energy-consuming
processes such as protein and lipid synthesis, and an increase in cellular maintenance
processes like autophagy. These shifts in cellular metabolism are thought to contribute to the

longevity-promoting effects of reduced INDY function.
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of INDY
gene homologues.

[14C]-Citrate Uptake Assay in HEK293 Cells

This protocol is used to measure the transport activity of INDY/SLC13A5 homologues
expressed in a mammalian cell line.

Materials:

o HEK293 cells

o Expression vector containing the INDY/SLC13A5 homolog of interest

o Transfection reagent (e.g., Lipofamine)

o 24-well cell culture plates

e Wash buffer: 140 mM NaCl, 2 mM KCI, 1 mM MgCI2, 1 mM CacCl2, 10 mM HEPES, pH 7.4
o Uptake buffer: Wash buffer containing a known concentration of [14C]-citrate
e Lysis buffer: 1% SDS in water

« Scintillation cocktall

 Scintillation counter

Procedure:

o Seed HEK293 cells in 24-well plates and grow to ~80-90% confluency.

o Transfect the cells with the expression vector containing the INDY/SLC13A5 homolog using
a suitable transfection reagent according to the manufacturer's instructions. An empty vector
should be used as a negative control.

o Allow 24-48 hours for gene expression.
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e On the day of the assay, wash the cells twice with 1 mL of pre-warmed wash buffer.
« Initiate the uptake by adding 0.5 mL of uptake buffer containing [14C]-citrate to each well.
 Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes).

o Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three
times with 1 mL of ice-cold wash buffer.

o Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 10 minutes at
room temperature.

o Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.
o Measure the radioactivity in a scintillation counter.

o Determine the protein concentration of the cell lysate from a parallel well to normalize the
uptake data (e.g., using a BCA protein assay).

Calculate the rate of citrate uptake (e.g., in nmol/mg protein/min).

Drosophila melanogaster Lifespan Analysis

This protocol outlines the procedure for determining the lifespan of fruit flies with mutations in
the Indy gene.

Materials:

Drosophila stocks (wild-type and Indy mutant lines)

Standard Drosophila food vials

Fly incubator set at 25°C with a 12:12 hour light:dark cycle

Anesthetic (e.g., CO2 or FlyNap)

Fine paintbrushes for manipulating flies

Procedure:
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Collect newly eclosed adult flies (within 24 hours of emergence) of the desired genotypes.

Anesthetize the flies and sort them by sex.

Place a defined number of flies (e.g., 20-25) of the same sex and genotype into fresh food
vials. Set up multiple replicate vials for each genotype.

Maintain the flies in a controlled environment (25°C, 12:12 light:dark cycle).

Transfer the flies to fresh food vials every 2-3 days to prevent them from getting stuck in the
old food.

At each transfer, count and record the number of dead flies in each vial.

Continue this process until all flies have died.

Construct survival curves by plotting the percentage of surviving flies against time (in days).

Calculate the median and maximum lifespan for each genotype.

Perform statistical analysis (e.g., log-rank test) to determine if there are significant
differences in lifespan between the genotypes.

Quantitative Real-Time PCR (qRT-PCR) for Drosophila
Indy Gene Expression

This protocol is used to quantify the mRNA levels of the Indy gene in Drosophila.

Materials:

Drosophila samples (e.g., whole flies or specific tissues)

RNA extraction kit (e.g., TRIzol or a column-based kit)

DNase |

Reverse transcriptase kit for cONA synthesis
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e gPCR instrument

e SYBR Green qPCR master mix

o Primers specific for the Drosophila Indy gene and a reference gene (e.g., Rp49)
Procedure:

¢ RNA Extraction:

(¢]

Homogenize Drosophila samples in lysis buffer from an RNA extraction Kkit.

[¢]

Extract total RNA following the manufacturer's protocol.

o

Treat the RNA with DNase | to remove any contaminating genomic DNA.

[e]

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).
e cDNA Synthesis:

o Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit
according to the manufacturer's instructions.

e gPCR:

o Prepare the gPCR reaction mix by combining SYBR Green master mix, forward and
reverse primers for either Indy or the reference gene, and the synthesized cDNA.

o Run the gPCR reaction in a real-time PCR cycler using a standard thermal cycling
protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and
extension).

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

o Data Analysis:
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o Determine the cycle threshold (Ct) values for both the Indy gene and the reference gene
in each sample.

o Calculate the relative expression of the Indy gene using the AACt method, normalizing to
the expression of the reference gene.

Western Blotting for Protein Analysis in Mouse Liver

This protocol describes the detection and quantification of a specific protein (e.qg.,
phosphorylated AMPK) in mouse liver tissue.

Materials:

Mouse liver tissue

 Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels

o Electrophoresis and transfer apparatus

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody specific to the protein of interest

o Horseradish peroxidase (HRP)-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Procedure:

¢ Protein Extraction:
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[e]

Homogenize a small piece of frozen mouse liver tissue in ice-cold lysis buffer.

o

Centrifuge the lysate at high speed to pellet cellular debris.

[¢]

Collect the supernatant containing the total protein extract.

o

Determine the protein concentration using a protein assay.

e SDS-PAGE and Transfer:
o Denature a specific amount of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by size using SDS-PAGE.
o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

e Immunoblotting:

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

o Incubate the membrane with the primary antibody diluted in blocking buffer overnight at
4°C.

o Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

o Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking
buffer for 1 hour at room temperature.

o Wash the membrane three times with TBST.
e Detection:
o Incubate the membrane with a chemiluminescent substrate.
o Capture the chemiluminescent signal using an imaging system.

o Quantify the band intensity using densitometry software and normalize to a loading control
protein (e.g., B-actin or GAPDH).
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Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

Materials:

Surgically catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)
e Infusion pumps
* Insulin solution
e Glucose solution (e.g., 20% dextrose)
¢ [3-3H]-glucose tracer
e Blood glucose meter
» Blood collection supplies
Procedure:
e Preparation:
o Fast the mice for 5-6 hours before the clamp.
o Connect the infusion lines to the jugular vein catheter.
» Basal Period:

o Infuse [3-3H]-glucose at a constant rate for ~90 minutes to allow for tracer equilibration
and to determine the basal rate of glucose appearance (Ra).

o Take blood samples from the arterial catheter at regular intervals to measure basal
glucose and insulin levels and [3H]-glucose specific activity.

e Clamp Period:
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o Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve
hyperinsulinemia.

o Simultaneously, begin a variable infusion of glucose to maintain euglycemia (i.e., normal
blood glucose levels).

o Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR)
accordingly.

o Continue the [3-3H]-glucose infusion to trace glucose metabolism under hyperinsulinemic
conditions.

o Once a steady state is reached (stable blood glucose and GIR for ~30 minutes), take
blood samples to measure plasma insulin, glucose, and [3H]-glucose specific activity.

o Data Analysis:

o The GIR during the steady-state period is a direct measure of whole-body insulin
sensitivity.

o The tracer data can be used to calculate the rates of glucose uptake and hepatic glucose
production.

Conclusion

The study of INDY gene homologues has provided valuable insights into the fundamental
mechanisms linking metabolism and aging. While reduced INDY function consistently leads to
beneficial metabolic effects and extended lifespan in invertebrates, the picture in mammals is
more complex, with complete loss of function in humans resulting in severe neurological
disorders. This highlights the importance of a comparative approach to understanding the
nuanced roles of these transporters in different species. The quantitative data, signaling
pathway diagrams, and detailed experimental protocols provided in this guide are intended to
serve as a valuable resource for researchers in the field, facilitating further investigation into
the therapeutic potential of targeting the INDY/SLC13A5 pathway for metabolic diseases and
age-related disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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